Cas no 1093077-77-0 (1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol)

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol structure
1093077-77-0 structure
商品名:1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
CAS番号:1093077-77-0
MF:C180H254N12O18
メガワット:2874.01241159439
CID:4552238
PubChem ID:253661530

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol 化学的及び物理的性質

名前と識別子

    • 1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
    • H1452
    • T71586
    • インチ: 1S/C180H254N12O18/c1-7-13-19-61-79-147-91-103-153(104-92-147)181-187-159-115-127-165(128-116-159)199-139-73-55-43-31-25-37-49-67-85-173(193)205-145-171(207-175(195)87-69-51-39-27-33-45-57-75-141-201-167-131-119-161(120-132-167)189-183-155-107-95-149(96-108-155)81-63-21-15-9-3)179(209-177(197)89-71-53-41-29-35-47-59-77-143-203-169-135-123-163(124-136-169)191-185-157-111-99-151(100-112-157)83-65-23-17-11-5)180(210-178(198)90-72-54-42-30-36-48-60-78-144-204-170-137-125-164(126-138-170)192-186-158-113-101-152(102-114-158)84-66-24-18-12-6)172(208-176(196)88-70-52-40-28-34-46-58-76-142-202-168-133-121-162(122-134-168)190-184-156-109-97-150(98-110-156)82-64-22-16-10-4)146-206-174(194)86-68-50-38-26-32-44-56-74-140-200-166-129-117-160(118-130-166)188-182-154-105-93-148(94-106-154)80-62-20-14-8-2/h91-138,171-172,179-180H,7-90,139-146H2,1-6H3/b187-181+,188-182+,189-183+,190-184+,191-185+,192-186+/t171-,172-,179-,180-/m1/s1
    • InChIKey: DMCHOYXACRXKRI-AWBASMJUSA-N
    • ほほえんだ: O(C(CCCCCCCCCCOC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)CCCCCC)=O)[C@H]([C@@H](COC(CCCCCCCCCCOC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)CCCCCC)=O)OC(CCCCCCCCCCOC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)CCCCCC)=O)[C@@H]([C@@H](COC(CCCCCCCCCCOC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)CCCCCC)=O)OC(CCCCCCCCCCOC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)CCCCCC)=O)OC(CCCCCCCCCCOC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)CCCCCC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 30
  • 重原子数: 210
  • 回転可能化学結合数: 131
  • 複雑さ: 4680
  • 疎水性パラメータ計算基準値(XlogP): 60.5
  • トポロジー分子極性表面積: 362

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1452-1g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0 97.0%(LC)
1g
¥2450.0 2022-11-27
abcr
AB474490-1g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol, 97%; .
1093077-77-0 97%
1g
€361.00 2024-04-20
ChemScence
CS-0214487-250mg
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0
250mg
$181.0 2022-04-28
AK Scientific
4390AL-5g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0 98%
5g
$1530 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1452-1g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0 97.0%(LC)
1g
¥2450.0 2022-06-10
AK Scientific
4390AL-1g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0 98%
1g
$451 2023-09-16
abcr
AB474490-5g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol, 97%; .
1093077-77-0 97%
5g
€1340.10 2024-04-20
ChemScence
CS-0214487-1g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0
1g
$292.0 2022-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H862293-250mg
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0 ≥97%(HPLC)
250mg
¥1,229.00 2022-01-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285157-1g
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
1093077-77-0 98%
1g
¥3528.00 2024-08-09

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol 関連文献

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitolに関する追加情報

Exploring the Unique Properties and Applications of 1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol (CAS No. 1093077-77-0)

In the realm of advanced organic chemistry and material science, 1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol (CAS No. 1093077-77-0) stands out as a highly specialized compound with unique structural and functional characteristics. This molecule, often abbreviated for convenience, belongs to the family of azo-based surfactants and sugar-derived amphiphiles, combining the photoresponsive properties of azobenzene with the biocompatibility of D-mannitol. Its complex architecture makes it a subject of intense research in fields ranging from drug delivery systems to smart materials.

The compound's name reveals its intricate design: a D-mannitol core is functionalized with six 11-[4-(4-hexylphenylazo)phenoxy]undecanoyl chains. This hexa-substituted structure imparts remarkable amphiphilic behavior, enabling applications in molecular self-assembly and nanostructure formation. Researchers are particularly intrigued by its photoisomerization capability due to the azobenzene moieties, which allows reversible structural changes under specific light wavelengths—a property leveraged in light-responsive drug release and optical switching devices.

Recent studies highlight its potential in targeted cancer therapy, where the compound's biodegradable ester linkages and tunable hydrophilicity facilitate controlled drug encapsulation and release. The hexylphenylazo groups contribute to enhanced membrane permeability, addressing a critical challenge in nanomedicine. Moreover, its liquid crystalline behavior at certain temperatures has sparked interest in adaptive optics and sensors, aligning with the growing demand for stimuli-responsive materials in wearable technology.

From a synthetic perspective, the preparation of 1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol involves multi-step esterification and azo-coupling reactions, requiring precise control over stoichiometry and reaction conditions. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for verifying its high purity, crucial for biomedical applications. The compound's low toxicity profile, as evidenced by preliminary in vitro studies, further bolsters its candidacy for theranostic platforms.

Environmental considerations are also part of the discourse. As industries seek greener surfactants, the biodegradability of such sugar-based derivatives positions them as alternatives to conventional petrochemical amphiphiles. Innovations in catalytic synthesis could further reduce the ecological footprint of producing this compound, resonating with the global push toward sustainable chemistry.

In summary, 1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol exemplifies the convergence of molecular engineering and application-driven design. Its versatility across pharmaceuticals, nanotechnology, and advanced materials underscores its significance in contemporary research, offering solutions to some of today's most pressing scientific challenges.

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Amadis Chemical Company Limited
(CAS:1093077-77-0)1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
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清らかである:99%
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